Heptyl hexanoate
Description
Contextualizing Heptyl Hexanoate (B1226103) within Ester Chemistry Research
Heptyl hexanoate is a fatty acid ester, a class of compounds formed from the reaction of a carboxylic acid and an alcohol. wisdomlib.orghmdb.ca Specifically, it is the ester derived from the condensation of hexanoic acid and heptanol (B41253). chemspider.com In the field of ester chemistry, research often focuses on methods of synthesis, including both traditional chemical processes and enzymatic reactions. acs.orgresearchgate.net
The structure of this compound, with its heptyl group linked to a hexanoate group via an ester linkage, dictates its physicochemical properties such as volatility, solubility, and reactivity. ontosight.ai Like other esters, its formation is a reversible reaction known as esterification. Research into the synthesis of esters like this compound often involves the use of various catalysts to improve reaction efficiency and yield. For instance, studies have explored the use of solid acidic catalysts and enzymes like lipases for ester production. acs.orgmdpi.com The enzymatic synthesis of related esters, such as ethyl hexanoate, has been studied extensively, with researchers investigating the kinetics and optimizing reaction conditions like temperature and substrate concentration. researchgate.net
Significance of Fatty Acid Esters in Biological Systems and Industrial Processes: An Academic Perspective
Fatty acid esters are integral to various biological and industrial domains. In biological systems, they function as fundamental components of lipids, are involved in energy storage, and act as signaling molecules. ontosight.aiwikipedia.org A notable biological role for esters like this compound is in chemical communication as pheromones. For example, the related compound hexyl hexanoate is a component of the sex pheromone for the rice leaf bug, Trigonotylus caelestialium, and the green mirid, Creontiades dilutus. nih.govscialert.net
Industrially, the applications of fatty acid esters are widespread. shreechem.incremeroleo.de Their pleasant aromas make them valuable components in the flavor and fragrance industries, where they are used in food products, perfumes, and cosmetics. cymitquimica.comchemimpex.comontosight.ai They also serve as lubricants, solvents, and plasticizers in the manufacturing of products like coatings and adhesives. shreechem.incremeroleo.dechemimpex.com Furthermore, fatty acid esters, particularly methyl and ethyl esters (FAMEs and FAEEs), are the primary components of biodiesel, a renewable alternative to petroleum-based diesel fuel. ontosight.aiontosight.aipetercremerna.com
Evolution of Research Trajectories for this compound and Related Esters
Research on this compound and similar esters has evolved from identification in natural sources to targeted synthesis for specific, high-value applications. Initially, studies focused on identifying volatile compounds in fruits and other natural products, where esters like hexyl hexanoate were found to contribute to their characteristic aromas. nih.govmedchemexpress.com This led to their use as flavoring agents and fragrances.
More recently, research has shifted towards sustainable and efficient synthesis methods. The enzymatic synthesis of esters using lipases has gained significant attention as a greener alternative to chemical methods. researchgate.netmdpi.com A significant contemporary research trajectory is the investigation of fatty acid esters as biofuels. Studies have explored the production of hexyl hexanoate from renewable sources, such as the fermentation of biomass. mdpi.comresearchgate.netresearchgate.net For example, research has demonstrated the synthesis of 1-hexanol (B41254) and hexyl hexanoate from hexanoic acid derived from fermented grape pomace. mdpi.comresearchgate.net This process involves catalytic hydrogenation, and studies have focused on optimizing catalysts, such as palladium or rhenium on various supports, to improve the yield and purity of the final product for potential use in diesel fuel blends. mdpi.commagritek.com This research highlights a move towards creating value-added chemicals from waste biomass, positioning esters like this compound as key players in the development of a circular bio-economy.
Data on this compound
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C13H26O2 | nih.gov |
| Molecular Weight | 214.34 g/mol | nih.gov |
| CAS Number | 6976-72-3 | nih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Specific Gravity | 0.859 to 0.865 @ 25°C | thegoodscentscompany.com |
| Refractive Index | 1.421 to 1.427 @ 20°C | thegoodscentscompany.com |
| Flash Point | 109.44 °C | thegoodscentscompany.com |
| Solubility | Soluble in alcohol; Insoluble in water | thegoodscentscompany.com |
Table 2: Selected Research Findings on this compound and Related Esters
| Research Focus | Key Finding | Compound(s) | Source(s) |
|---|---|---|---|
| Biofuel Synthesis | Efficient synthesis from hexanoic acid using a 10% Pd/C catalyst resulted in a 69.8% yield of hexyl hexanoate. | Hexyl hexanoate, Hexanoic acid, 1-Hexanol | magritek.com |
| Biofuel Synthesis from Biomass | Catalytic hydrogenation of crude hexanoic acid (from grape pomace) using a 5 wt% Re/γ-Al2O3 catalyst produced hexyl hexanoate with a yield of 40 mol%. | Hexyl hexanoate, 1-Hexanol, Hexanoic acid | mdpi.comresearchgate.net |
| Pheromone Identification | Hexyl hexanoate was identified as a major component of the female sex pheromone of the rice leaf bug, Trigonotylus caelestialium. | Hexyl hexanoate | nih.gov |
| Pheromone Identification | A 5:1 ratio of hexyl hexanoate and (E)-2-hexenyl hexanoate was found to be the optimal blend for attracting male green mirids, Creontiades dilutus. | Hexyl hexanoate, (E)-2-Hexenyl hexanoate | scialert.net |
| Enzymatic Synthesis | The enzymatic synthesis of ethyl hexanoate using immobilized Rhizomucor miehei lipase (B570770) achieved a 96% conversion rate under optimized conditions. | Ethyl hexanoate, Hexanoic acid | researchgate.net |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (E)-2-Hexenyl hexanoate |
| 1-Hexanol |
| Acetic ether |
| Alcohols |
| Alkanes |
| Biodiesel |
| Carbon monoxide |
| Carboxylic acids |
| Cholesteryl esters |
| CremerCOOR® ALB C12-15 |
| CremerCOOR® EHL |
| CremerCOOR® EHO |
| CremerCOOR® EHP |
| CremerCOOR® EHS |
| CremerCOOR® IPM |
| CremerCOOR® IPP |
| CremerCOOR® MPG, E1520 |
| CremerME® C8-10 |
| CremerME® C8-18 |
| CremerME® PME |
| CremerME® RME |
| CremerME® S1885 |
| Cyclohexyl Acetate (B1210297) |
| Esters |
| Ethanol (B145695) |
| Ethyl acetate |
| Ethyl decanoate |
| Ethyl hexanoate |
| Fatty acid esters |
| Fatty acid methyl esters (FAMEs) |
| Fatty acids |
| Glycerol |
| Glycol esters |
| Heptanol |
| Heptyl Butanoate |
| This compound |
| Hexanoic acid |
| Hexyl acetate |
| Hexyl butyrate |
| Hexyl hexanoate |
| Hydrogen |
| Lipids |
| Methanol |
| Nitrogen oxides |
| n-octyl n-butyrate |
| Palladium |
| Phenethyl Acetate |
| Phospholipids |
| Rhenium |
| Soot |
| Sorbitan esters |
| Triglycerides |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-5-7-8-10-12-15-13(14)11-9-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKCBKVWQYEUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220050 | |
| Record name | Heptyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-72-3 | |
| Record name | Heptyl hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6976-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl hexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006976723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6976-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24779 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biosynthesis and Metabolic Pathways of Heptyl Hexanoate
Precursor Metabolism and Substrate Availability
The synthesis of heptyl hexanoate (B1226103) is fundamentally dependent on the cellular availability of its two constituent molecules: hexanoic acid and heptanol (B41253). The metabolic pathways that produce these precursors are crucial for the final ester formation.
Hexanoic Acid Metabolic Precursors
Hexanoic acid, a six-carbon saturated fatty acid, is primarily synthesized in microorganisms and plants through two main pathways: the fatty acid biosynthesis (FAB) pathway and the reverse β-oxidation (rBOX) pathway. nih.gov
In the FAB pathway, which occurs in the cytoplasm, acetyl-CoA is the initial building block. Through a series of enzymatic reactions involving the fatty acid synthase (FAS) complex, two-carbon units from malonyl-CoA are sequentially added to an acyl chain. nih.gov This cycle of condensation, reduction, and dehydration typically produces long-chain fatty acids. However, the process can be terminated at the C6 stage by the action of specific thioesterases, releasing hexanoic acid. nih.gov
Alternatively, the rBOX pathway, prevalent in anaerobic bacteria like Megasphaera elsdenii and engineered yeast, constructs hexanoic acid by reversing the process of fatty acid degradation. nih.govmdpi.comresearchgate.net This pathway starts with acetyl-CoA and sequentially adds two-carbon units through a cycle of four enzymatic reactions, effectively elongating the carbon chain to produce hexanoyl-CoA, the activated form of hexanoic acid. researchgate.netsnu.ac.kr In some organisms, this pathway can be bifurcated, utilizing both acetyl-CoA and succinate (B1194679) as intermediates. mdpi.comresearchgate.net
Heptanol Metabolic Precursors
Heptanol (or n-heptyl alcohol) is a seven-carbon primary alcohol. wikipedia.org Its biological synthesis is less common than that of even-chained alcohols. Industrially, it can be produced via the oxo process from 1-hexene (B165129) and carbon monoxide. nih.gov In biological systems, alcohols are typically formed by the reduction of corresponding aldehydes, which themselves are derived from acyl-CoA precursors. researchgate.net Therefore, the synthesis of heptanol requires a source of heptanoyl-CoA. The biosynthesis of odd-chain fatty acids like heptanoic acid often starts with propionyl-CoA instead of acetyl-CoA as the primer in the fatty acid synthesis pathway. The resulting heptanoyl-CoA can then be reduced to heptanal (B48729) by an acyl-CoA reductase and subsequently to heptanol by an alcohol dehydrogenase. researchgate.net Heptanol is also a natural constituent of some plants, such as Capillipedium parviflorum, and can be derived from renewable sources like castor oil. nih.govarkema.com
Enzymatic Mechanisms of Esterification and Transesterification
The final step in forming heptyl hexanoate is the covalent linkage of heptanol and hexanoic acid (or its activated form, hexanoyl-CoA). This reaction is catalyzed by specific enzymes that facilitate either esterification or transesterification.
Alcohol Acyltransferase (AAT) Activity and Specificity
Alcohol acyltransferases (AATs) are key enzymes responsible for the biosynthesis of volatile esters in many fruits and flowers, catalyzing the reaction between an alcohol and an acyl-CoA. oup.comnih.gov The specificity of AAT enzymes for their substrates significantly influences the profile of esters produced by an organism. researchgate.net
Research on AAT from strawberry (Fragaria x ananassa) has shown that the enzyme's affinity for alcohol and acyl-CoA substrates is dependent on their carbon chain length. researchgate.netnih.gov In one study, the AAT from the 'Oso Grande' strawberry cultivar demonstrated a high affinity for both heptanol and hexanoyl-CoA, indicating its efficiency in synthesizing this compound. researchgate.netnih.gov Specifically, heptanol was identified as one of the best alcohol substrates for this enzyme. nih.gov Similarly, AATs from other fruits like apples and even microorganisms such as Saccharomyces cerevisiae are known to produce a variety of esters, and their substrate flexibility allows for the synthesis of esters like this compound when the appropriate precursors are available. nih.govnih.gov
Table 1: Substrate Specificity of Strawberry (cv. Oso Grande) Alcohol Acyltransferase (AAT)
| Substrate | Km (mM) | Reference |
|---|---|---|
| Heptanol | 0.73 | nih.gov |
| Hexanoyl-CoA | 0.41 | nih.gov |
Lipase-Mediated Ester Synthesis
Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that naturally catalyze the hydrolysis of fats. However, in environments with low water content, the reaction equilibrium can be shifted towards synthesis, enabling them to catalyze esterification reactions. mdpi.com This property has been widely exploited for the industrial production of flavor esters.
The enzymatic synthesis of various short-chain esters, including hexanoates, has been successfully demonstrated using immobilized lipases from sources such as Candida antarctica and Rhizomucor miehei. researchgate.netresearchgate.net For instance, immobilized lipase (B570770) B from Candida antarctica has been used to catalyze the synthesis of hexanoic acid esters with various phenolic alcohols, achieving conversion yields between 50% and 80%. researchgate.net Although direct studies on this compound are less common, the broad substrate acceptance of many lipases for various alcohols and acids suggests their potential for synthesizing this ester. mdpi.comresearchgate.net The process involves the direct esterification of hexanoic acid and heptanol. However, high concentrations of short-chain fatty acids like hexanoic acid can sometimes inhibit lipase activity. mdpi.comresearchgate.net
Biological Production Pathways
This compound is found as a natural volatile component in a variety of organisms, contributing to their distinct aromas. It is also a target for production through microbial fermentation.
This compound is a known constituent of the aroma profile of several fruits, including apples and strawberries. mdpi.com Its production is closely linked to the fruit ripening process, where the metabolism of fatty acids and amino acids provides the necessary precursors for AAT-catalyzed ester synthesis. nih.govmdpi.com For example, in 'Pink Lady' apples, hexyl hexanoate is a prominent volatile produced throughout maturation. mdpi.com
The compound is also produced during the fermentation process of certain foods and beverages, such as Chinese Baijiu. ebi.ac.ukfrontiersin.org In these complex microbial ecosystems, various bacteria and yeasts, including Saccharomyces cerevisiae, contribute to the formation of a rich profile of flavor compounds, including a range of ethyl and hexyl esters. nih.govebi.ac.uk For instance, in some types of fermented grain, Ruminococcus has been positively correlated with the production of hexyl hexanoate. ebi.ac.uk
Furthermore, metabolic engineering approaches are being explored to produce valuable esters like this compound in microbial hosts. Engineered strains of Escherichia coli have been used to create a platform for synthesizing various esters by co-fermenting glucose with different carboxylates, including hexanoate. nih.gov By introducing and optimizing the expression of specific AATs and precursor pathways, it is possible to develop sustainable and controlled biological production systems for this compound. nih.gov
Microbial Biosynthesis of this compound and Precursors
The microbial world presents a rich source of metabolic diversity capable of producing a vast array of chemical compounds, including the precursors necessary for this compound synthesis. While direct microbial production of this compound is not commonly documented, specific enzymes and pathways capable of its formation have been identified. For instance, a ketone monooxygenase isolated from Pseudomonas cepacia has been shown to produce this compound, alongside pentyl octanoate (B1194180), from the substrate 6-tridecanone, demonstrating enzymatic capability for this specific ester synthesis. nih.gov Furthermore, the marine bacterium Microbulbifer sp. A4B-17 is known to produce heptyl esters, specifically heptyl 4-hydroxybenzoate, showcasing the potential for heptyl ester biosynthesis in marine microorganisms. asm.orgnih.gov
The biosynthesis of the constituent parts, hexanoic acid and heptanol, is more extensively studied.
Chain Elongation Processes for Fatty Acid Production
Hexanoic acid, a six-carbon medium-chain fatty acid (MCFA), is a key precursor synthesized by various microbes through chain elongation. This process primarily occurs via the reverse β-oxidation (RBO) pathway, a metabolic route that sequentially adds two-carbon units to a growing acyl chain. This pathway is particularly prominent in anaerobic bacteria.
The key steps in the RBO pathway for hexanoic acid production are:
Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.
Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA.
Dehydration: 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA.
Second Reduction: Crotonyl-CoA is reduced to butyryl-CoA.
Elongation: Butyryl-CoA is then condensed with another acetyl-CoA to begin the next elongation cycle, ultimately leading to the formation of hexanoyl-CoA, the activated form of hexanoic acid.
This process requires an electron donor, commonly ethanol (B145695) or lactate. acs.org Besides the RBO pathway, the fatty acid biosynthesis (FAB) pathway has also been identified as a potential, albeit more energy-intensive, route for MCFA production in mixed microbial cultures. frontiersin.org
Role of Specific Microbial Communities in Fermentation Systems
Mixed-culture fermentation systems, such as those used in the production of Chinese baijiu or in anaerobic digesters, harbor complex microbial communities where different species collaborate to produce MCFAs and their esters. researchgate.net The production of hexanoic acid is strongly associated with bacteria from the genus Clostridium, with Clostridium kluyveri being a model organism for the chain elongation process. frontiersin.orgmdpi.com
The biosynthesis of the C7 precursor, 1-heptanol, is less common in microbes as it requires the formation of an odd-chain fatty acid. Standard fatty acid synthesis typically adds two-carbon units, resulting in even-chain fatty acids. However, some bacteria can use propionyl-CoA instead of acetyl-CoA as a starter unit for fatty acid synthesis, leading to the formation of odd-chain fatty acids. frontiersin.orgnih.gov Furthermore, metabolic engineering has enabled the production of odd-chain fatty alcohols, including heptanol, in organisms like Escherichia coli. This has been achieved by introducing keto-acid elongation pathways or by incorporating enzymes like α-dioxygenase from rice, which can convert an even-chain fatty acid into an odd-chain fatty aldehyde, a direct precursor to an odd-chain alcohol. nih.govresearchgate.netfrontiersin.org
Table 1: Microbial Genera Involved in Precursor and Ester Biosynthesis
| Microbial Genus | Role in Biosynthesis | Key Metabolites / Enzymes | Citations |
|---|---|---|---|
| Clostridium | Primary producer of hexanoic acid via chain elongation. | Hexanoic Acid, Butyric Acid | frontiersin.orgmdpi.com |
| Ruminococcus | Positively correlated with hexyl hexanoate formation in fermentation. | Hexyl Hexanoate | frontiersin.orgnih.govebi.ac.uk |
| Pseudomonas | Contains enzymes capable of forming this compound. | Ketone Monooxygenase | nih.gov |
| Escherichia coli (Engineered) | Engineered to produce odd-chain alcohols. | 1-Heptanol | nih.govresearchgate.netfrontiersin.org |
| Lactobacillus | Contributes to fermentation ecosystems, produces ester precursors. | Lactic Acid, other organic acids | frontiersin.orgmdpi.com |
| Microbulbifer | Produces heptyl esters. | Heptyl 4-hydroxybenzoate | asm.orgnih.gov |
Plant Biosynthesis of Volatile Esters
In plants, volatile esters are crucial components of the aroma of fruits and flowers. tandfonline.com The biosynthesis of these compounds, including the potential for this compound formation, is intricately linked to fatty acid metabolism. While direct reports on the natural biosynthesis of this compound in plants are limited, the necessary enzymatic machinery and precursors are present in various plant species.
Lipoxygenase Pathway Contributions to Volatile Ester Formation
The lipoxygenase (LOX) pathway is the primary route for the formation of many straight-chain ester precursors in plants. frontiersin.orgnih.govfrontiersin.org This pathway is initiated upon tissue disruption, which triggers the release of polyunsaturated fatty acids like linoleic acid and linolenic acid from cell membranes.
The sequential enzymatic reactions of the LOX pathway are as follows:
Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linoleic acid or linolenic acid to form their corresponding hydroperoxides. nih.gov
Hydroperoxide Lyase (HPL): The hydroperoxides are then cleaved by HPL to produce short-chain aldehydes. For example, cleavage of 13-hydroperoxy-linoleic acid yields the C6 aldehyde, hexanal (B45976). frontiersin.orgvulcanchem.com
Alcohol Dehydrogenase (ADH): The resulting aldehydes are subsequently reduced by ADH to their corresponding alcohols, such as hexanol from hexanal. vulcanchem.commdpi.com
These C6 aldehydes and alcohols serve as direct precursors for the "hexyl" and "hexanoate" portions of esters. Hexanal can be oxidized to form hexanoic acid, providing the acyl-CoA precursor (hexanoyl-CoA) for esterification. researchgate.netnih.govresearchgate.net The biosynthesis of C7 precursors in plants is less defined but is also believed to originate from fatty acid metabolism. For instance, overexpression of a LOX gene in rice has been shown to increase the production of 2-heptanone (B89624) and 2-heptanol, indicating that the LOX pathway can be involved in generating C7 volatiles. nih.gov
Table 2: Key Enzymes of the Plant Lipoxygenase (LOX) Pathway
| Enzyme | Abbreviation | Function | Citations |
|---|---|---|---|
| Lipoxygenase | LOX | Oxygenates polyunsaturated fatty acids to form hydroperoxides. | frontiersin.orgnih.govnih.gov |
| Hydroperoxide Lyase | HPL | Cleaves hydroperoxides into smaller aldehydes and oxo-acids. | frontiersin.orgvulcanchem.commdpi.com |
| Alcohol Dehydrogenase | ADH | Reduces aldehydes to their corresponding alcohols. | vulcanchem.commdpi.com |
| Alcohol Acyltransferase | AAT | Catalyzes the final esterification step between an alcohol and an acyl-CoA. | nih.govfrontiersin.org |
Genetic and Enzymatic Regulation in Plant Systems
The synthesis of volatile esters in plants is a highly regulated process, controlled by the expression of specific genes and the activity of their encoded enzymes. The final and most critical step in ester formation is catalyzed by Alcohol Acyltransferases (AATs) , which transfer an acyl group from an acyl-CoA molecule to an alcohol. frontiersin.orgresearchgate.net
The substrate specificity of AAT enzymes is a key determinant of the final ester profile of a plant. Remarkably, research on the AAT from strawberry (Fragaria x ananassa cv. Oso Grande) has shown that this enzyme has the highest affinity for heptanol as the alcohol substrate and hexanoyl-CoA as the acyl donor. acs.orgnih.govacs.org This finding provides strong evidence that plants with similar AAT enzymes are biochemically equipped to synthesize this compound, provided the C7 and C6 precursors are available.
The expression of genes involved in this pathway is tightly controlled.
AAT Genes: The expression of AAT genes is often developmentally regulated, increasing significantly during fruit ripening. frontiersin.org This process is influenced by plant hormones, particularly ethylene (B1197577) in climacteric fruits like apples and melons, and also by jasmonates and abscisic acid. vulcanchem.commdpi.comashs.orgnih.gov
Fatty Acid Desaturase (FAD) Genes: These genes, such as FAD2, are responsible for creating the polyunsaturated fatty acid substrates (linoleic and linolenic acid) required for the LOX pathway. nih.gov Their regulation is crucial for determining the pool of available precursors for volatile synthesis.
LOX, HPL, and ADH Genes: The expression of genes encoding the core enzymes of the LOX pathway is also regulated during ripening and in response to environmental stimuli, coordinating the production of aldehyde and alcohol precursors with AAT activity. nih.govvulcanchem.com
Table 3: Kinetic Properties of Strawberry (Fragaria x ananassa) AAT with Various Substrates
| Substrate Type | Substrate | Km (mM) | Indication | Citations |
|---|---|---|---|---|
| Alcohol (with Acetyl-CoA) | Ethanol | 29.20 | Lower Affinity | acs.orgnih.gov |
| Propanol | 57.02 | Lowest Affinity | acs.orgnih.gov | |
| Butanol | 15.20 | Moderate Affinity | acs.orgnih.gov | |
| Pentanol | 3.24 | High Affinity | acs.orgnih.gov | |
| Hexanol | 1.08 | Very High Affinity | acs.orgnih.gov | |
| Heptanol | 0.73 | Highest Affinity | acs.orgnih.gov | |
| Acyl-CoA (with Butanol) | Butanoyl-CoA | 1.34 | Moderate Affinity | acs.orgnih.gov |
| Pentanoyl-CoA | 0.81 | High Affinity | acs.orgnih.gov | |
| Hexanoyl-CoA | 0.41 | Highest Affinity | acs.orgnih.gov | |
| Octanoyl-CoA | 0.59 | Very High Affinity | acs.orgnih.gov |
Biological Functions and Ecological Roles of Heptyl Hexanoate
Role as a Plant Metabolite and Volatile Organic Compound (VOC)
Heptyl hexanoate (B1226103) is recognized as a plant metabolite and a volatile organic compound (VOC) that contributes to the chemical profile of various plants. ebi.ac.uk
Contribution to Plant Volatile Profiles
Heptyl hexanoate is a component of the complex blend of volatile compounds emitted by many plants. These VOCs are crucial for a plant's interaction with its environment. It has been identified in the volatile profiles of fruits such as apples, passion fruit, and strawberries. ebi.ac.uknih.gov The presence and concentration of this compound, along with other esters, contribute to the characteristic aroma of these fruits. frontiersin.org For instance, in apples, esters like this compound are key determinants of their ripe aroma. frontiersin.org
The emission of this compound and other VOCs can be influenced by various factors, including the plant's developmental stage, environmental conditions, and stress. For example, studies on 'Nanguo' pears have shown that fatty acid metabolism, which is a precursor to ester formation, is regulated by temperature, thus affecting the aroma profile. ebi.ac.uk Research on Capsicum annuum has also indicated that nutrient availability, such as nitrogen levels, can alter the emission of various VOCs, including esters. researchgate.net
Table 1: Presence of this compound in Plant Volatile Profiles
| Plant Species | Organ | Reference(s) |
|---|---|---|
| Malus domestica (Apple) | Fruit | ebi.ac.uknih.gov |
| Fragaria x ananassa (Strawberry) | Fruit | ebi.ac.uknih.gov |
| Passiflora edulis (Passion Fruit) | Fruit | ebi.ac.uknih.gov |
| Vitis vinifera (Grape/Wine) | Fruit | nih.gov |
| Camellia sinensis (Tea) | Leaf | nih.gov |
| Pyrus spp. ('Nanguo' Pear) | Fruit | ebi.ac.uk |
Inter-organismal Signaling and Ecological Interactions
Plant-emitted VOCs, including this compound, are critical signaling molecules in ecological interactions. researchgate.net These signals can mediate interactions between plants and insects, as well as other microorganisms.
This compound has been identified as a component of the sex pheromone of the mirid predator Nesidiocoris tenuis, which is a biological control agent for the tomato leafminer, Tuta absoluta. icipe.orgresearchgate.net Interestingly, the antennae of both the predator and the prey can detect this compound, suggesting a complex interplay of chemical cues in this tritrophic system. icipe.orgresearchgate.net
Furthermore, research on the agricultural pest Bactrocera correcta has shown that this compound is one of the host-derived volatiles that the insect can recognize. nih.gov Specific odorant receptors in this pest, such as BcorOR7a-3, show a moderate binding stability with this compound, which is facilitated by odorant-binding proteins like BcorOBP19d-2. nih.gov This recognition is crucial for the pest to locate its host fruits.
Olfactory Perception and Chemoreception Research
The study of how organisms perceive and process chemical signals like this compound is a key area of chemoreception research.
Elucidation of Olfactory Receptor Interactions
At the molecular level, the perception of odors begins with the interaction between a volatile compound and an olfactory receptor (OR). nih.gov ORs are a large family of G-protein coupled receptors located on the surface of olfactory receptor neurons. plos.org
Research on the fruit fly, Drosophila melanogaster, has been instrumental in understanding these interactions. Studies have shown that a single olfactory receptor neuron typically expresses only one type of OR, and neurons expressing the same OR converge to a specific glomerulus in the antennal lobe of the brain. nih.govsdbonline.org this compound has been used as a stimulus in studies mapping the responses of these neurons. biorxiv.org
Computational modeling has also been employed to predict the binding of various odorants to specific ORs. oup.com For instance, studies on rat olfactory receptors have aimed to understand the structural basis of these interactions, identifying key amino acid residues within the receptor's transmembrane domains that are crucial for binding odorants like esters. oup.com While direct binding studies of this compound to specific human or insect ORs are part of broader screenings, the general principles suggest that it would interact with a specific subset of ORs, contributing to its unique odor perception. plos.orgjneurosci.org
Neural Encoding of Ester Odorants
Once an olfactory receptor is activated by an odorant like this compound, it triggers a neural signal that is sent to the brain for processing. The brain then interprets the pattern of activation across different glomeruli to identify the odor. This is known as combinatorial coding, where a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. plos.orgjneurosci.org
Studies on both insects and mammals have shown that the neural representation of an odor can be mapped in the olfactory centers of the brain. nih.gov For example, in Drosophila, functional imaging has revealed that esters like this compound activate specific patterns of glomeruli in the antennal lobe. elifesciences.org The spatial and temporal patterns of this activation are crucial for the fly to distinguish between different odors. elifesciences.org
In mammals, similar principles apply in the olfactory bulb. nih.gov Research has shown that the structural properties of an odorant molecule correlate with its neural representation. nih.gov For instance, esters with similar carbon chain lengths, such as this compound and hexyl heptanoate (B1214049), might elicit responses in overlapping populations of olfactory sensory neurons, leading to similar odor perceptions. nih.gov The intensity of the odor is also encoded, with higher concentrations of an odorant typically activating a larger number of neurons. sdbonline.org
Involvement in Biochemical and Cellular Processes
This compound is a fatty acid ester, and its biosynthesis is linked to fatty acid metabolism. hmdb.ca Fatty acid esters are formed through the condensation of a fatty acid and an alcohol. hmdb.ca In the case of this compound, this involves hexanoic acid and heptanol (B41253).
In plants, the biosynthesis of esters is a key part of fruit ripening and aroma development. researchgate.net The pathways involve the conversion of fatty acids into acyl-CoAs, which are then reduced to aldehydes and alcohols. Finally, alcohol acyltransferases (AATs) catalyze the esterification of an alcohol with an acyl-CoA to produce the final ester. Research on pears has identified key genes and transcription factors involved in the fatty acid synthesis and metabolism pathways that influence the production of volatile esters. researchgate.net
In microorganisms like Saccharomyces cerevisiae (yeast), which is used in wine fermentation, this compound can be produced as a metabolite. nih.gov The metabolic pathways in yeast can be engineered to optimize the production of specific fatty acids and their corresponding esters. researchgate.net These processes are relevant for the food and beverage industry, where these compounds contribute to flavor and aroma profiles. ebi.ac.uk
Research on Lipid Metabolism and Transport Dynamics
Direct research elaborating on the specific roles of this compound in lipid metabolism and transport dynamics is not extensively documented in scientific literature. The compound is structurally a lipid, and as an ester, it is anticipated to undergo metabolic hydrolysis into its constituent heptyl alcohol and hexanoic acid, which would then enter their respective metabolic pathways.
One study noted the formation of this compound through an enzymatic reaction involving 6-tridecanone, where oxygen is inserted on either side of the carbonyl group, yielding both this compound and pentyl octanoate (B1194180) researchgate.net. This indicates a specific biochemical pathway for its synthesis, though its broader implications for lipid metabolism are not detailed.
Potential as a Biomarker for Biological Processes or Dietary Intake
This compound has been identified as a volatile compound in several plant species, which suggests its potential as a biomarker for either biological processes within the plants or as an indicator of dietary intake of specific foods.
In metabolomics research on pepper biodiversity, this compound was detected as one of the volatile metabolites in various Capsicum species. The study proposed that the identified metabolites could serve as biomarkers for the further characterization and differentiation of heirloom chili cultivars researchgate.net.
Similarly, this compound is a constituent of the volatile fraction of Habanero peppers (Capsicum chinense Jacq.), where it contributes to the fruit's aromatic profile tandfonline.comresearchgate.net. The analysis of such volatile extracts is part of an effort to understand the benefits of these fruits as functional foods in the human diet tandfonline.com. The presence of this compound in these peppers means it could potentially be used as a biomarker for the consumption of these specific food items.
The compound is also a known major component in the essential oil of Heracleum persicum fruits soeagra.comresearchgate.net. Its detection could therefore indicate the presence of this plant's extracts or derivatives. Furthermore, as a legally registered flavouring substance in the European Union, its presence in food products could also be an indicator of the consumption of processed foods to which it has been added legislation.gov.ukeuropa.eu.
The table below summarizes the natural sources where this compound has been identified and its corresponding potential as a biomarker.
| Natural Source | Potential Biomarker Application | Reference(s) |
| Capsicum sp. (Pepper) | Characterization and differentiation of pepper cultivars. | researchgate.net |
| Capsicum chinense Jacq. (Habanero Pepper) | Biomarker for dietary intake of Habanero peppers as a functional food. | tandfonline.comresearchgate.net |
| Heracleum persicum (Persian Hogweed) | Indicator for the presence of H. persicum extracts or derivatives. | soeagra.comresearchgate.net |
| Oat Flour | Potential flavor substance marker in stored oat products. | researchgate.net |
Advanced Analytical Methodologies for Heptyl Hexanoate Research
Chromatographic and Spectrometric Techniques for Characterization
The characterization of heptyl hexanoate (B1226103) heavily relies on the separation and detection capabilities of modern chromatographic and spectrometric methods. These techniques provide the necessary sensitivity and selectivity to analyze complex matrices in which this ester is often found.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds like heptyl hexanoate. nist.goveuropa.eu In GC-MS, the sample is vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, which ionizes them and sorts the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint. nih.gov
This technique is widely used for the qualitative and quantitative analysis of this compound in various samples. europa.eu The retention time in the gas chromatograph provides an initial identification, which is then confirmed by the mass spectrum. europa.eu For instance, the NIST Mass Spectrometry Data Center provides reference mass spectra and retention indices for this compound, aiding in its identification. nih.govnih.gov The typical electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions that are used for its definitive identification. nih.gov
Table 1: GC-MS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C13H26O2 | nih.govnist.gov |
| Molecular Weight | 214.34 g/mol | nih.govnist.gov |
| CAS Registry Number | 6976-72-3 | nih.govnist.gov |
| Kovats Retention Index (Standard non-polar) | 1459, 1470 | nih.gov |
| Kovats Retention Index (Standard polar) | 1683, 1703, 1706 | nih.gov |
This table presents key identification parameters for this compound as determined by GC-MS analysis.
Headspace Solid Phase Microextraction (HS-SPME) Coupled with GC-MS
For the analysis of volatile compounds like this compound from solid or liquid samples, Headspace Solid Phase Microextraction (HS-SPME) is a powerful sample preparation technique that is often coupled with GC-MS. akjournals.commdpi.com HS-SPME involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. akjournals.com The fiber is then transferred to the GC injector for thermal desorption and subsequent analysis.
This solvent-free technique is valued for its simplicity, sensitivity, and ability to concentrate volatile analytes, making it ideal for detecting trace levels of this compound in complex matrices such as food and beverages. nih.govresearchgate.net The choice of fiber coating is crucial for the selective extraction of target analytes. mdpi.com For instance, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has been found effective for the extraction of a broad range of volatile compounds, including esters like this compound. akjournals.commdpi.com Research has demonstrated the successful application of HS-SPME-GC-MS for the quantification of volatile profiles in various products, including cheeses and olive oil. mdpi.comistitutonutrizionalecarapelli.it
Ultra-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UPLC-MS/MS) Approaches
While GC-MS is the predominant technique for volatile analysis, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a high-throughput and highly sensitive alternative, particularly for less volatile or thermally labile compounds. measurlabs.commdpi.com UPLC utilizes columns with smaller particle sizes (less than 2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. measurlabs.comresearchgate.net
When coupled with a tandem mass spectrometer (MS/MS), the system provides exceptional selectivity and specificity. measurlabs.com The first mass spectrometer selects a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed by the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), is highly effective for quantifying specific analytes in complex mixtures with minimal matrix interference. mdpi.com While not the primary method for a volatile ester like this compound, UPLC-MS/MS is a powerful tool in metabolomics and the analysis of complex biological and food samples where a wide range of compounds are present. mdpi.comresearchgate.net
Integrative Analytical Platforms
To gain a more comprehensive understanding of the role of this compound, particularly in the context of aroma and flavor, integrative analytical platforms that combine chemical analysis with sensory perception are employed.
Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling
Gas Chromatography-Olfactometry (GC-O) is a unique technique that combines the separation power of GC with the human nose as a highly sensitive and specific detector for odor-active compounds. tandfonline.comglsciences.eumdpi.com As the separated compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like MS or FID) and the other to a sniffing port where a trained panelist can assess the odor. nih.gov
Headspace Gas Chromatography–Ion Mobility Spectrometry (HS-GC-IMS) in Volatile Analysis
Headspace Gas Chromatography–Ion Mobility Spectrometry (HS-GC-IMS) is an emerging and powerful technique for the rapid and sensitive analysis of volatile organic compounds (VOCs). mdpi.comresearchgate.netscielo.br This method combines the separation capabilities of gas chromatography in the first dimension with the high-speed, gas-phase separation of ions in an electric field in the second dimension (ion mobility spectrometry). researchgate.netacs.org
The sample is introduced via headspace injection, and the resulting data is a three-dimensional plot of GC retention time, ion drift time, and signal intensity, which provides a unique fingerprint of the volatile profile. mdpi.commdpi.com HS-GC-IMS offers several advantages, including high sensitivity, rapid analysis times, and the ability to operate at atmospheric pressure without the need for high vacuum. scielo.bracs.org It has been successfully applied to differentiate volatile profiles in various food products, including different grape varieties for wine production and various types of pork mince. mdpi.comscielo.br In a study on peach varieties, HS-GC-IMS, in conjunction with GC-MS, identified hexyl hexanoate as a key contributor to the fruit's aroma. nih.gov
Table 2: Summary of Advanced Analytical Techniques for this compound Research
| Technique | Principle | Key Application for this compound |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | Definitive identification and quantification in various matrices. |
| HS-SPME-GC-MS | Headspace extraction and concentration on a fiber, followed by GC-MS analysis. | Analysis of trace levels of volatile this compound in solid and liquid samples. |
| UPLC-MS/MS | High-resolution liquid chromatography separation with highly selective and sensitive tandem mass spectrometry detection. | High-throughput analysis in complex samples, though less common for volatile esters. |
| GC-O | GC separation with human sensory detection of odor-active compounds. | Identification of the contribution of this compound to the overall aroma profile. |
| HS-GC-IMS | Headspace injection with separation by both gas chromatography and ion mobility spectrometry. | Rapid and sensitive fingerprinting of volatile profiles containing this compound. |
This table provides a comparative overview of the advanced analytical methodologies discussed.
Isotopic Labeling and Tracing Techniques in Metabolic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, atoms, or ions within a biological system. In the context of studying complex organic compounds like this compound, this methodology involves introducing molecules containing an isotope at a specific position. By tracking the isotope's presence in subsequent metabolites, researchers can elucidate complex biosynthetic pathways. The use of stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), is particularly advantageous as it allows for analysis using techniques like gas chromatography-mass spectrometry (GC/MS) without the need for radiolabeling safety protocols.
Deuterium-Labeled Precursors in Biosynthetic Pathway Elucidation
The biosynthesis of esters like this compound involves the enzymatic combination of an alcohol (heptanol) and a carboxylic acid (hexanoic acid). To unravel the precise metabolic routes leading to these precursors, researchers employ deuterium-labeled compounds. By supplying a study system, such as fruit tissue, with a precursor enriched with deuterium, the label's incorporation into the final ester product can be monitored, confirming the precursor-product relationship and revealing intermediate steps.
Research into the biosynthesis of straight-chain ester volatiles in apples provides a clear model for how this technique is applied. acs.orgacs.org In these studies, various deuterium-labeled precursors were administered to apple tissues to trace the formation of a range of esters.
Tracing the Acyl Moiety (Hexanoate):
The formation of the hexanoate portion of this compound originates from fatty acid metabolism. Studies have demonstrated that C6 precursors are pivotal in forming hexanoate esters. When apple fruit tissues were exposed to vapors of deuterated hexanal (B45976), several biosynthetic processes were identified. These included the oxidation of hexanal to hexanoic acid, which then leads to the formation of hexanoate esters. acs.orgnih.gov Furthermore, the β-oxidation of longer-chain fatty acids is a known pathway for producing shorter acids like hexanoic acid, which can then be incorporated into esters. nih.gov
A key study utilized deuterated C6 aldehydes and alcohols to map these transformations. The findings from these experiments illustrate the metabolic flux from aldehydes to acids and subsequently to esters.
Table 1: Metabolic Products from Deuterium-Labeled C6 Precursors in Apple Tissue
| Deuterium-Labeled Precursor | Major Labeled Products | Implied Biosynthetic Step |
|---|---|---|
| Deuterated Hexanal | Hexanoic acid, Hexanoate esters | Oxidation & Esterification acs.orgacs.org |
| Deuterated Hexanal | Hexanol, Hexyl esters | Reduction & Esterification acs.orgnih.gov |
| Deuterated Hexanoic Acid | Butyl and Butanoate esters | β-oxidation nih.gov |
Tracing the Alkyl Moiety (Heptyl):
The heptyl alcohol component of this compound is also derived from fatty acid metabolism. The same isotopic labeling principles apply to elucidating its origin. Research has shown that feeding apple tissue with perdeuterated (fully deuterated) saturated fatty acids resulted in the formation of various deuterated esters, including heptanoate-d13 esters. acs.orgnih.gov This demonstrates that the fatty acid carbon chain is directly metabolized to form the acyl portion of esters. Analogously, a seven-carbon fatty acid (heptanoic acid) could be reduced to form heptanol (B41253).
By providing a labeled seven-carbon precursor, such as deuterium-labeled heptanoic acid or heptanal (B48729), researchers could trace its reduction to heptanol and subsequent esterification to form heptyl esters. The study on apples confirmed that perdeuterated saturated fatty acids were metabolized to produce esters like heptanoate-d13 and octanoate-d15. nih.gov
Table 2: Formation of Labeled Esters from Perdeuterated Fatty Acid Precursors
| Labeled Precursor Administered | Key Labeled Ester Groups Formed |
|---|---|
| Perdeuterated Saturated Fatty Acids | hexyl-d11, hexanoate-d11, heptanoate-d13, octanoate-d15 acs.orgnih.gov |
These findings collectively illustrate the utility of deuterium labeling in dissecting the complex web of reactions in fatty acid metabolism that lead to the formation of specific volatile esters. The methodology allows for the unambiguous identification of precursors and the mapping of competing metabolic pathways, such as α-oxidation and β-oxidation. nih.govmdpi.com By applying this approach, the biosynthetic pathway of this compound can be systematically elucidated by tracing the metabolic fate of labeled hexanoic acid and heptanol precursors.
Synthetic Strategies and Biocatalytic Production of Heptyl Hexanoate
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis leverages the specificity of enzymes, particularly lipases, to catalyze esterification reactions under controlled conditions. This approach is favored for its efficiency and the high quality of the resulting product.
The efficiency of enzyme-catalyzed esterification is highly dependent on several critical variables, including temperature, substrate molar ratio, and biocatalyst loading. rsc.orgrsc.org Optimization of these parameters is crucial for maximizing conversion and reaction rates. rsc.org The synthesis is typically performed in a solvent-free system to enhance sustainability, reduce downstream processing costs, and facilitate industrial application. researchgate.net
Key parameters that are typically optimized include:
Molar Ratio of Substrates: The ratio of alcohol (heptanol) to acid (hexanoic acid) is a critical factor. An excess of one substrate can shift the reaction equilibrium towards product formation. mdpi.com However, a large excess of short-chain alcohols can also lead to enzyme inhibition. researchgate.net For the synthesis of ethyl hexanoate (B1226103), an optimal alcohol-to-acid ratio of 3.39:1 has been reported. researchgate.net
Temperature: Temperature affects both the reaction rate and enzyme stability. While higher temperatures generally increase reaction kinetics, they can also lead to enzyme deactivation. researchgate.net For instance, in the synthesis of ethyl hexanoate using an immobilized lipase (B570770), temperatures between 45–55 °C were found to be optimal. researchgate.net
Enzyme Loading: The concentration of the biocatalyst directly impacts the number of available active sites for the reaction. researchgate.net Increasing the enzyme load can accelerate the reaction, but an excessive amount may not be cost-effective. Optimization studies for ethyl hexanoate synthesis have identified ideal enzyme loadings between 2% and 11% (w/w). researchgate.netresearchgate.net
The interplay between these variables is complex, and statistical tools like Response Surface Methodology (RSM) are often employed to determine the optimal conditions for maximum ester conversion. researchgate.netresearchgate.net For example, a study on ethyl hexanoate synthesis achieved a maximum conversion of 88.57% at 50 °C with a 2% enzyme dose and a 1:3 acid-to-alcohol molar ratio over 120 minutes. researchgate.net
Table 1: Examples of Optimized Parameters in Enzymatic Ester Synthesis
| Ester | Enzyme | Substrate Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading | Max. Conversion (%) | Reference |
| Ethyl Hexanoate | Immobilized Rhizomucor miehei lipase | 1:1 (equimolar) | 45-55 | 0.5 M substrate conc. | 96 | researchgate.net |
| Ethyl Hexanoate | Novozym 435 | 1:3 | 50 | 2% | 88.57 | researchgate.net |
| Ethyl Hexanoate | Indion-225H | 1:3 | 70 | 12% | 81.31 | researchgate.net |
| Heptyl Decanoate | Chemically Modified Thermomyces lanuginosus lipase | Not Specified | Not Specified | Not Specified | 73 | uminho.pt |
Immobilizing enzymes on solid supports is a key strategy for enhancing the economic viability and operational efficiency of biocatalytic processes. rsc.orgrsc.org Immobilization prevents the enzyme from being consumed in the reaction, allowing for easy separation from the product and subsequent reuse over multiple cycles. rsc.org This is particularly advantageous in continuous flow systems. rsc.org
A chemically modified lipase from Thermomyces lanuginosus (cmLTL) has shown significant potential for synthesizing hydrophobic esters like heptyl heptanoate (B1214049) in solvent-free conditions. uminho.pt In a comparative study, the native form of the lipase showed poor activity, while the immobilized form (imLTL) was effective for most hydrophobic esters but not heptyl heptanoate. uminho.pt The chemically modified cmLTL, however, was capable of producing a range of esters, including heptyl heptanoate, with yields up to 73% in solvent-free systems. uminho.pt Furthermore, the cmLTL could be recovered by filtration and reused for at least six cycles without a significant loss in yield, demonstrating high operational stability. uminho.pt
Common immobilization techniques include:
Adsorption: Based on weak interactions between the enzyme and the support surface. rsc.org
Covalent Attachment: Forms strong, stable bonds between the enzyme and the support, often using materials like glutaraldehyde-activated agarose (B213101) beads. mdpi.com
Entrapment: Encapsulates the enzyme within a porous matrix, such as a polyvinyl alcohol (PVA) hydrogel. rsc.orgmdpi.com This method has been shown to retain enzyme activity for extended periods, with one immobilized glucoamylase retaining its initial activity for 1520 hours in a continuous process. rsc.org
Table 2: Comparison of Thermomyces lanuginosus Lipase (LTL) Forms for Hydrophobic Ester Synthesis
| Lipase Form | Condition | Heptyl Heptanoate Synthesis Yield | Reusability | Reference |
| Native (LTL) | Solvent-free | No activity | Not applicable | uminho.pt |
| Immobilized (imLTL) | Solvent-free | Poor activity | Not specified | uminho.pt |
| Chemically Modified (cmLTL) | Solvent-free | >50% | At least 6 cycles | uminho.pt |
Optimization of Enzyme-Catalyzed Esterification Reactions
Microbial Fermentation and Biotransformation
Microbial systems offer a promising route for the de novo biosynthesis of esters from simple carbon sources, integrating the production of precursor molecules (alcohols and acyl-CoAs) and their subsequent condensation into the final ester product within a single organism.
Metabolic engineering has been employed to construct microbial cell factories, primarily in chassis organisms like Escherichia coli and yeasts, for the targeted production of esters. osti.gov These platforms are designed by introducing heterologous genes that encode the necessary enzymatic machinery. A key enzyme in this process is alcohol acyltransferase (AAT), which catalyzes the condensation of an alcohol with an acyl-CoA molecule. nih.gov
Significant achievements in this area include:
Engineering Pseudomonas putida : P. putida KT2440, known for its robustness, has been engineered to produce medium-chain-length fatty alcohols and their corresponding acetate (B1210297) esters. wur.nl By expressing a carboxylic acid reductase, a phosphopantetheinyl transferase, and an alcohol acetyltransferase, an engineered strain was able to produce 160.5 mg/L of hexyl acetate with a yield of 63.1%. wur.nl
Engineering Escherichia coli : Modular cell design in E. coli has enabled the combinatorial biosynthesis of a library of esters. osti.govnih.gov By co-fermenting glucose with various carboxylates, engineered strains can produce a range of esters. For instance, co-fermentation with hexanoate yielded a mixture of ethyl, isobutyl, and hexyl acetates. nih.gov Another study demonstrated the production of isobutyl hexanoate at a titer of 3.21 mg/L. nih.gov
Engineering Kluyveromyces marxianus : To ensure the supply of the hexanoyl-CoA precursor, pathways have been constructed in the yeast K. marxianus. snu.ac.kr By integrating a five-gene pathway, a recombinant strain was able to produce 154 mg/L of hexanoic acid directly from galactose. snu.ac.kr This precursor can then be channeled towards the synthesis of hexyl esters. snu.ac.krresearchgate.net
Table 3: Examples of Engineered Microbial Strains for Ester Production
| Engineered Organism | Precursors/Substrates | Key Enzymes Introduced | Product | Titer/Yield | Reference |
| Pseudomonas putida KT2440 | Fatty acids | Carboxylic acid reductase, Alcohol acetyltransferase | Hexyl acetate | 160.5 mg/L | wur.nl |
| Escherichia coli | Glucose, Hexanoate | Alcohol acyltransferases (AATs) | Isobutyl hexanoate | 3.21 mg/L | nih.gov |
| Kluyveromyces marxianus | Galactose | AtoB, BktB, Crt, Hbd, Ter | Hexanoic acid | 154 mg/L | snu.ac.kr |
A key advantage of bioproduction is the ability to utilize renewable and low-cost feedstocks, such as lignocellulosic biomass and agro-industrial waste. osti.govmdpi.com This approach aligns with the principles of a circular economy and improves the economic feasibility of the bioprocess.
Grape pomace, an abundant waste product from the winemaking industry, has been successfully used as a feedstock for producing hexanoic acid through anaerobic acidogenic fermentation. mdpi.comresearchgate.netunipi.it The process involves the conversion of the ethanol (B145695) present in the pomace into hexanoic acid via a chain elongation process. mdpi.com The resulting crude hexanoic acid liquor, with purities reaching up to 93 wt%, can then be upgraded to a mixture of 1-hexanol (B41254) and heptyl hexanoate's close analogue, hexyl hexanoate. mdpi.comrsc.org In one study, the catalytic hydrogenation of this bio-derived hexanoic acid achieved a complete conversion, with a selectivity of approximately 30 mol% towards hexyl hexanoate. unipi.it By using an acidic catalyst support like γ-Al2O3, the selectivity towards hexyl hexanoate could be further increased to around 51 mol%. unipi.it This cascade approach demonstrates a fully sustainable route from waste biomass to valuable esters. mdpi.com
Engineered Microbial Platforms for Ester Biosynthesis
Process Intensification and Downstream Processing Considerations in Bioproduction
Process intensification aims to improve the efficiency, yield, and sustainability of bioproduction by developing more advanced reactor designs and separation techniques. scielo.brresearchgate.net In ester synthesis, a major challenge is the separation of the product from the biocatalyst, unreacted substrates, and aqueous fermentation broth. google.comacs.org
Novel strategies to address these challenges include:
Thermomorphic Deep Eutectic Solvent (DES) Systems: These are novel solvent systems that can exist as a single phase at one temperature (enhancing reaction rates by overcoming mass transfer limitations) and separate into two distinct phases at another temperature. google.com This property allows for a simplified downstream process where the hydrophobic ester product remains in the DES phase, while the enzyme biocatalyst is recovered in the aqueous phase, facilitating its reuse. google.com
Reactive Distillation and Ionic Liquids: Traditional esterification is an equilibrium-limited reaction. acs.org Reactive distillation is a process intensification technique that combines reaction and separation in a single unit, continuously removing the ester product to drive the reaction towards completion. acs.org However, the formation of azeotropes can be a challenge. acs.org The use of ionic liquids as dual catalyst-solvents has been proposed to overcome these limitations, as they can enhance reaction rates and simplify product separation. acs.org
These advanced processing techniques are crucial for developing economically competitive and scalable bioproduction platforms for this compound and other valuable esters.
Environmental and Toxicological Research on Heptyl Hexanoate
Ecotoxicological Investigations
Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels.
The ecotoxicity of fragrance ingredients is evaluated through a battery of tests on representative aquatic and terrestrial organisms. europa.eu For aquatic environments, this typically includes studies on fish (short-term and long-term toxicity), aquatic invertebrates like Daphnia magna (acute and chronic toxicity), and algae (growth inhibition). europa.euenv.go.jp Terrestrial toxicity assessments may involve studies on soil microorganisms, plants, and earthworms. europa.eu
For the read-across analog hexyl hexanoate (B1226103), safety data sheets indicate that it is "non-toxic" in acute ecotoxicity tests for aquatic fauna and flora. directpcw.com The ECHA registration dossier for hexyl hexanoate outlines a comprehensive set of ecotoxicological endpoints that have been evaluated, confirming a low level of concern for aquatic and terrestrial organisms. europa.eu This is consistent with assessments for many fatty acid esters, where acute and chronic toxicity effects are often not observed at concentrations up to the substance's water solubility limit. santos.comsantos.com
Table 2: Ecotoxicological Profile for Hexyl Hexanoate (Read-Across Analog)
| Endpoint | Result | Source |
|---|---|---|
| Acute Fish Toxicity (LC50) | Non-toxic | directpcw.com |
| Acute Daphnia Toxicity (EC50) | Non-toxic | directpcw.com |
| Algae Growth Inhibition (EC50) | Non-toxic | directpcw.com |
| Terrestrial Toxicity | Data available, indicating low concern | europa.eu |
Environmental risk assessment integrates exposure and effects data to determine the potential for adverse impacts. A common method for this is the calculation of a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). researchgate.netenv.go.jp
The PEC is an estimate of the concentration of a substance in various environmental compartments (water, soil, air) based on its volume of use and release patterns. The PNEC is derived from ecotoxicity data (like LC50 or NOEC values) by applying an assessment factor to account for uncertainties, such as inter-species variability. researchgate.netenv.go.jp
If the RQ is less than 1, the risk is generally considered to be acceptable. researchgate.net For the analog hexyl hexanoate, risk quotients based on its use in Europe and North America have been calculated to be less than 1. researchgate.netnih.govlu.se This indicates that under current usage scenarios, the environmental exposure to this substance is below the level expected to cause adverse effects in the aquatic environment. researchgate.net This risk assessment approach is widely used for fragrance ingredients and other chemicals to prioritize substances that may require more in-depth evaluation or risk management measures. ifrafragrance.orgresearchgate.netcanada.ca
Table 3: Environmental Risk Quotient for Hexyl Hexanoate (Read-Across Analog)
| Parameter | Value/Conclusion | Source |
|---|---|---|
| Predicted Environmental Concentration (PEC) | Calculated based on volume of use | researchgate.net |
| Predicted No-Effect Concentration (PNEC) | Derived from ecotoxicity data using assessment factors | researchgate.net |
| Risk Quotient (PEC/PNEC) | < 1 | researchgate.netnih.govlu.se |
| Conclusion | Negligible environmental risk at current use levels | researchgate.net |
Future Research Directions and Translational Applications
Systems Biology and Omics Approaches in Heptyl Hexanoate (B1226103) Metabolism
Understanding and optimizing the biological production of heptyl hexanoate necessitates a deep dive into the metabolic pathways of the producing organisms. Systems biology, coupled with omics technologies like genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for unraveling the complex cellular processes involved in its synthesis. nih.gov
Microorganisms such as yeasts and bacteria are known to produce a variety of esters, including this compound. conicet.gov.arfrontiersin.org The synthesis primarily involves the esterification of an alcohol (heptanol) with a carboxylic acid (hexanoic acid), a reaction often catalyzed by alcohol acyltransferases (AATs). researchgate.netresearchgate.net Omics approaches can help identify the specific genes encoding these crucial enzymes and the regulatory networks that control their expression.
For instance, transcriptomic analysis can reveal which genes are upregulated during active ester production, providing clues to the key players in the biosynthetic pathway. nih.govnih.gov Proteomics can then confirm the presence and abundance of the corresponding enzymes. nih.govresearchgate.net Metabolomics, the large-scale study of small molecules, can track the flow of precursors like hexanoyl-CoA and heptanol (B41253), identifying potential bottlenecks in the metabolic network. mdpi.com
By integrating these multi-omics datasets, researchers can construct comprehensive metabolic models. mdpi.comnih.gov These models are invaluable for identifying targets for metabolic engineering, with the ultimate goal of enhancing the yield, productivity, and specificity of this compound production in microbial cell factories.
Table 1: Key Genes and Enzymes in Ester Biosynthesis
| Gene/Enzyme Family | Function | Relevance to this compound Production |
| Alcohol Acyltransferases (AATs) | Catalyze the final esterification step | Directly responsible for the synthesis of this compound from its alcohol and acyl-CoA precursors. researchgate.net |
| Fatty Acid Synthase (FAS) | Synthesizes fatty acids | Provides the hexanoyl-CoA precursor. |
| Carboxylic Acid Reductases (CARs) | Reduce carboxylic acids to aldehydes | Part of a potential pathway to produce the heptanol precursor. |
| Alcohol Dehydrogenases (ADHs) | Interconvert aldehydes and alcohols | Can be involved in both the synthesis and degradation of the heptanol precursor. frontiersin.org |
Advanced Bioreactor Design for Enhanced Microbial/Enzymatic Production
Scaling up the production of this compound from the lab to an industrial scale presents significant challenges. Advanced bioreactor design and process optimization are critical for achieving economically viable production. The choice of bioreactor configuration—such as stirred-tank, packed-bed, or membrane bioreactors—can significantly impact the efficiency of the fermentation or enzymatic process.
For microbial production, maintaining optimal conditions for cell growth and ester synthesis is paramount. This includes controlling parameters like temperature, pH, and nutrient levels. Fed-batch or continuous fermentation strategies can be employed to maintain high cell densities and productivity over extended periods.
A key challenge in ester biosynthesis is product inhibition, where the accumulation of the ester in the fermentation broth can become toxic to the microorganisms and inhibit further production. In situ product removal (ISPR) techniques, such as gas stripping, pervaporation, or liquid-liquid extraction, can be integrated with the bioreactor to continuously remove this compound from the culture medium. This not only alleviates product inhibition but also simplifies downstream processing.
Research into Sustainable Bio-additive Applications and Performance Evaluation
The demand for sustainable and environmentally friendly products is driving research into novel applications for bio-based chemicals like this compound. One promising area is its use as a bio-additive in fuels and lubricants.
As a biofuel additive, this compound has the potential to improve the properties of biodiesel and bio-jet fuel. Its chemical structure may influence key fuel parameters such as cetane number, lubricity, and cold flow properties. Research is needed to systematically evaluate its performance as a fuel additive and to understand its impact on engine performance and emissions.
In the realm of biolubricants, this compound could serve as a biodegradable base oil or additive. Its ester structure suggests it may possess good lubricating properties. Performance evaluation would involve testing its viscosity, thermal stability, and wear-prevention characteristics in various lubrication applications. The development of sustainable lubricants is crucial for reducing the environmental impact of machinery and transportation.
Computational Modeling and In Silico Analysis of Biosynthetic Pathways and Interactions
Computational modeling and in silico analysis are indispensable tools for accelerating the research and development of this compound production. These approaches allow for the simulation and analysis of biological systems, providing insights that can guide experimental work.
Metabolic flux analysis (MFA) and flux balance analysis (FBA) are computational techniques used to predict the flow of metabolites through a metabolic network. By applying these methods to models of microbial metabolism, researchers can identify metabolic bottlenecks and predict the effects of genetic modifications on this compound production.
Molecular docking and molecular dynamics simulations can provide detailed insights into the interactions between enzymes and their substrates. For example, these techniques can be used to study how alcohol acyltransferases bind to heptanol and hexanoyl-CoA, and to predict how mutations in the enzyme might affect its activity and substrate specificity. This knowledge can be used to engineer more efficient enzymes for this compound synthesis.
Furthermore, computational fluid dynamics (CFD) can be used to model and optimize the performance of bioreactors. CFD simulations can help in designing bioreactors with improved mixing, mass transfer, and heat transfer characteristics, leading to more efficient production processes.
Exploration of Novel Biological Roles and Biotechnological Potentials
While this compound is primarily known for its aroma properties, there is potential for discovering novel biological roles and biotechnological applications. Many volatile organic compounds produced by plants and microorganisms serve as signaling molecules or have antimicrobial or insect-repelling properties.
Future research could investigate whether this compound plays a role in plant-microbe interactions or has any interesting bioactivities. For example, it could be screened for antimicrobial activity against pathogenic bacteria or fungi, or for its potential as a natural pest repellent.
The unique physicochemical properties of this compound could also be exploited in other biotechnological applications. For instance, its solvent properties could make it useful as a green solvent in certain chemical reactions or extraction processes. As our understanding of this molecule grows, so too will the possibilities for its application in new and innovative ways.
Q & A
Q. What are the standard synthetic protocols and characterization techniques for heptyl hexanoate in laboratory settings?
this compound is synthesized via acid-catalyzed esterification between hexanoic acid and heptanol. Key steps include:
- Reaction setup : Refluxing equimolar amounts of reactants with sulfuric acid as a catalyst under anhydrous conditions .
- Purification : Distillation or column chromatography to isolate the ester, followed by measurement of physical properties (e.g., boiling point, refractive index) .
- Characterization : Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., ester carbonyl peak at ~170 ppm in NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment .
- Documentation : Detailed experimental procedures must adhere to journal guidelines to ensure reproducibility (e.g., reporting catalyst ratios, reaction times) .
Q. How can researchers verify the identity and purity of this compound?
- Spectroscopic analysis :
- IR Spectroscopy : Confirm ester functional groups (C=O stretch at ~1740 cm, C-O at ~1250 cm).
- NMR : Identify protons on the heptyl and hexanoate chains (e.g., triplet for terminal methyl groups in NMR) .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported molecular weights and bioactivity data for this compound?
Discrepancies (e.g., conflicting molecular weights in vs. theoretical calculations) require:
- Critical literature review : Cross-validate data across peer-reviewed sources (e.g., CRC Handbook , NIST Chemistry WebBook ).
- Replication studies : Reproduce synthesis and characterization under controlled conditions to isolate variables (e.g., catalyst purity, reaction temperature) .
- Statistical analysis : Apply t-tests or ANOVA to compare bioactivity results (e.g., herbicidal efficacy) across studies, accounting for assay variability .
Q. What methodologies elucidate the structure-activity relationship (SAR) of this compound as a herbicide?
- In silico modeling : Use molecular docking simulations to predict interactions with plant enzyme targets (e.g., acetolactate synthase) .
- In vitro assays : Test herbicidal activity against model organisms (e.g., Arabidopsis thaliana) under varying conditions (pH, light exposure) to identify optimal efficacy parameters .
- Metabolomic profiling : Analyze changes in plant metabolites post-exposure using LC-MS to map biochemical pathways affected by the compound .
Q. How can researchers optimize the detection of this compound in complex matrices using analytical chemistry?
- Sample preparation : Employ Solid-Phase Microextraction (SPME) or Dynamic Headspace techniques to isolate volatile esters from mixtures (e.g., plant extracts) .
- GC-MS optimization : Adjust column polarity (e.g., DB-5ms) and temperature gradients to resolve co-eluting peaks .
- Quantitative validation : Use internal standards (e.g., deuterated esters) to correct for matrix effects and improve detection limits .
Methodological Considerations
- Data reporting : Raw data (e.g., NMR spectra, chromatograms) should be archived in supplementary materials for peer review .
- Ethical compliance : Adhere to safety protocols when handling volatile esters (e.g., fume hood use, PPE) .
- Interdisciplinary collaboration : Partner with statisticians or computational chemists to strengthen data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
